molecular formula C15H11N5O3S B2760422 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034375-69-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2760422
CAS RN: 2034375-69-2
M. Wt: 341.35
InChI Key: KLBNZEFUCLGHDX-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It is also found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of this compound involves the formation of a 1,3,4-oxadiazole ring . The IR spectrum of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of the 1,3,4-oxadiazole ring . The 1H NMR spectrum does not exhibit signals due to the CH=N proton, and the NH protons of the hydrazone, which are present in its precursor, confirming the oxadiazole ring formation .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The formation of this compound involves the reaction of unsaturated carbonyl compounds with aminoazoles . For example, the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones led to the formation of the intermediate compound, the cyclization of which gave the respective dihydroisoxazolo .


Physical And Chemical Properties Analysis

Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

A notable application of compounds related to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide includes their potential anticancer properties. A study conducted by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activity of substituted benzamides, demonstrating moderate to excellent anticancer activities against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

Angiotensin II Receptor Antagonism

Another research avenue explores the synthesis and evaluation of benzimidazole derivatives bearing acidic heterocycles, such as 1,2,4-oxadiazole rings, for their angiotensin II receptor antagonistic activities. These compounds have shown promise in inhibiting angiotensin II-induced pressor responses, suggesting potential applications in hypertension management (Kohara et al., 1996).

Antimicrobial Properties

Compounds incorporating 1,3,4-oxadiazole structures have been investigated for their antimicrobial efficacy. For instance, Desai et al. (2016) synthesized and evaluated N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides for antibacterial and antifungal activities, showing considerable potential against both gram-positive and gram-negative bacteria, as well as fungi (Desai et al., 2016).

Supramolecular Gelators

The role of methyl functionality and S⋯O interaction in supramolecular gelators was explored through the synthesis of N-(thiazol-2-yl) benzamide derivatives. These compounds exhibited gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in materials science for creating stable gels with low minimum gelator concentrations (Yadav & Ballabh, 2020).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the diverse activities of thiazole derivatives . Additionally, the impact of isoxazole substituents on polymorph formation could be further explored .

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c1-8-4-11(19-22-8)14-18-13(23-20-14)6-16-15(21)9-2-3-10-12(5-9)24-7-17-10/h2-5,7H,6H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBNZEFUCLGHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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